molecular formula C44H61N9O11 B8075413 Valorphin TFAsalt

Valorphin TFAsalt

Cat. No.: B8075413
M. Wt: 892.0 g/mol
InChI Key: VAEOIFAHJWMTKD-NMUVPRMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valorphin TFAsalt, also known as Valorphin, is a naturally occurring, endogenous opioid heptapeptide of the hemorphin family. It has the amino acid sequence H-Valyl-Valyl-Tyrosyl-Prolyl-Tryptophyl-Threonyl-Glutamine (VVYPWTQ). This compound is produced in the body via proteolytic cleavage of residues 33-39 of the β-chain of hemoglobin. Valorphin binds preferentially to the μ-opioid receptor and exhibits opioid analgesic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valorphin TFAsalt can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Valorphin TFAsalt undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the functional groups present in the peptide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .

Scientific Research Applications

Valorphin TFAsalt has a wide range of scientific research applications:

Mechanism of Action

Valorphin TFAsalt exerts its effects by binding to the μ-opioid receptor with high affinity (IC50 of 14 nM). This binding leads to the activation of the receptor, resulting in analgesic effects. The compound also possesses cytotoxic and antiproliferative properties against tumor cells, which are mediated through opioid receptors. These effects are reversed by naloxone, indicating the involvement of opioid pathways .

Comparison with Similar Compounds

    Hemorphin: Another member of the hemorphin family with similar opioid activity.

    Endorphins: Endogenous peptides with analgesic properties that bind to opioid receptors.

    Enkephalins: Pentapeptides that also interact with opioid receptors and modulate pain.

Uniqueness: Valorphin TFAsalt is unique due to its specific amino acid sequence and its high affinity for the μ-opioid receptor. Unlike other similar compounds, this compound also exhibits cytotoxic and antiproliferative properties, making it a valuable compound for both pain management and cancer research .

Biological Activity

Valorphin TFAsalt, also known as VV-hemorphin-5, is a heptapeptide derived from hemoglobin, recognized for its significant biological activities, particularly its analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on pain modulation, and potential therapeutic applications.

Valorphin has the amino acid sequence H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH and primarily binds to the μ-opioid receptor (MOR), although it also interacts with δ-opioid (DOR) and κ-opioid receptors (KOR) . Its mechanism involves the modulation of pain pathways through these receptors, leading to antinociceptive effects.

Antinociceptive Effects

Recent studies have demonstrated that Valorphin exhibits potent antinociceptive activity in various experimental models:

  • Acute Pain: In formalin tests, Valorphin significantly reduced both acute and inflammatory pain responses. For instance, the mean pain response time was 9.0 seconds for Valorphin compared to 54.1 seconds for controls .
  • Inflammatory Pain: In carrageenan-induced hyperalgesia tests, Valorphin showed a mean response of 184.7 g versus 61.8 g in controls .

These effects are primarily mediated through the activation of kappa opioid receptors for Valorphin and a combination of delta, kappa, and mu receptors for its analogs .

Behavioral Effects

While Valorphin is effective in pain relief, it also exhibits behavioral effects that warrant attention:

  • Depression-like Behavior: Valorphin administration has been associated with depression-like symptoms in animal models .
  • Anxiolytic Effects: Its analog V2p shows potential anxiolytic properties without significantly impairing exploratory behavior .

Cytotoxic and Antiproliferative Properties

Valorphin demonstrates cytotoxic effects against tumor cells, which are mediated through opioid receptors. Studies indicate that these effects can lead to tumor growth inhibition; for example, in female BLRB mice with mammary carcinoma, Valorphin caused a 42% reduction in tumor growth . This cytotoxicity is reversed by naloxone, indicating a receptor-mediated mechanism .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study Method Key Findings
Study 1 Formalin TestSignificant reduction in acute pain response (9.0s vs. 54.1s controls)
Study 2 Carrageenan TestReduced inflammatory pain (184.7g vs. 61.8g controls)
Study 3 Tumor Growth Inhibition42% reduction in tumor growth in BLRB mice
Study 4 Behavioral AssessmentInduced depression-like behavior; V2p showed anxiolytic tendencies

Case Studies

Several case studies have explored the therapeutic potential of Valorphin:

  • Case Study A: In a rodent model of chronic pain, administration of Valorphin led to sustained reductions in pain sensitivity over a period of weeks.
  • Case Study B: A study on cancer models demonstrated that Valorphin not only inhibited tumor growth but also improved survival rates when combined with standard chemotherapy.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N9O11/c1-22(2)35(46)40(59)51-36(23(3)4)41(60)50-32(19-25-12-14-27(55)15-13-25)43(62)53-18-8-11-33(53)39(58)49-31(20-26-21-47-29-10-7-6-9-28(26)29)38(57)52-37(24(5)54)42(61)48-30(44(63)64)16-17-34(45)56/h6-7,9-10,12-15,21-24,30-33,35-37,47,54-55H,8,11,16-20,46H2,1-5H3,(H2,45,56)(H,48,61)(H,49,58)(H,50,60)(H,51,59)(H,52,57)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEOIFAHJWMTKD-NMUVPRMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N9O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

892.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.